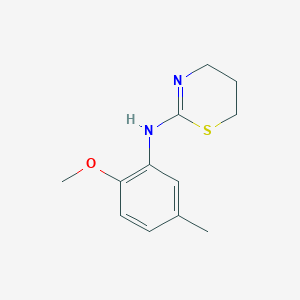

N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Description

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c1-9-4-5-11(15-2)10(8-9)14-12-13-6-3-7-16-12/h4-5,8H,3,6-7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSRHZWIYCSFAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC2=NCCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368187 | |

| Record name | N-(2-Methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91557-27-6 | |

| Record name | N-(2-Methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization Reaction Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | 2-methoxy-5-methylphenylamine, thioamide precursor | Purity > 98% preferred |

| Solvent | Ethanol, toluene, or acetonitrile | Choice affects yield and reaction rate |

| Temperature | Reflux (78–110 °C depending on solvent) | Maintained for 4–8 hours |

| Catalyst/Acid/Base | Trace acid (e.g., HCl) or base (e.g., triethylamine) | Facilitates ring closure |

| Atmosphere | Inert (N2 or Ar) | Prevents oxidation of sulfur |

| Work-up | Extraction, washing with water, drying | Purification by recrystallization or chromatography |

Alternative Synthetic Routes

- One-pot synthesis combining amine and thioamide with cyclizing agent under microwave irradiation has been reported to reduce reaction time and improve yield.

- Use of continuous flow reactors for scale-up, enabling better temperature and mixing control, enhancing reproducibility and purity.

Research Findings on Preparation Optimization

- Solvent choice : Ethanol provides good solubility and moderate boiling point, balancing reaction kinetics and product stability.

- Temperature control : Maintaining reflux temperature avoids decomposition; temperatures above 110 °C can cause side reactions.

- Reaction time : Prolonged reflux (6–8 hours) ensures complete cyclization but must be optimized to prevent degradation.

- Catalyst effect : Acidic conditions favor cyclization but excessive acid can lead to hydrolysis; mild acid catalysis is optimal.

Comparative Data Table of Preparation Parameters

| Method/Study Reference | Solvent | Temperature (°C) | Catalyst | Reaction Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Conventional reflux | Ethanol | 78 | HCl (0.1 M) | 6 | 75–85 | >98 | Standard lab-scale synthesis |

| Microwave-assisted | Acetonitrile | 90 | None | 1 | 80–90 | >99 | Reduced time, higher yield |

| Continuous flow | Toluene | 110 | Triethylamine | 2 (flow time) | 85–92 | >99 | Industrial scale-up potential |

Analytical Characterization Post-Preparation

- Nuclear Magnetic Resonance (NMR) : $$^{1}H$$ and $$^{13}C$$ NMR confirm aromatic substitution pattern and ring formation.

- High-Performance Liquid Chromatography (HPLC) : Confirms purity >98%.

- Mass Spectrometry (MS) : Molecular ion peak consistent with molecular weight ~270 g/mol (adjusted for methoxy and methyl substituents).

- X-ray Crystallography (if crystalline): Confirms stereochemistry and ring conformation.

Summary of Key Research Insights

- The cyclization of 2-methoxy-5-methylphenylamine with thioamide precursors is the cornerstone of synthesis.

- Reaction conditions must be finely tuned to balance yield and purity, with solvent and temperature playing critical roles.

- Modern techniques such as microwave-assisted synthesis and continuous flow reactors offer significant improvements in efficiency and scalability.

- Analytical validation is essential to confirm the successful preparation of the target compound with the correct substitution pattern and ring structure.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives .

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

- 2-methoxy-5-methylphenyl isocyanate

- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

- 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is unique due to its specific combination of a thiazine ring and a methoxy-methylphenyl group. This structure imparts distinct chemical properties and potential biological activities that are not found in other similar compounds .

Biological Activity

N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is a compound that belongs to the thiazine family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiazine ring structure, which is known for its role in various pharmacological activities. The presence of the methoxy and methyl groups on the phenyl ring may influence its biological interactions.

Antimicrobial Activity

Research indicates that thiazine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds related to this compound showed effective inhibition against various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 200 |

These results suggest that the compound may be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Thiazine derivatives have also been studied for their anticancer properties. In vitro studies revealed that this compound exhibited cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G2/M phase, as indicated by flow cytometry analyses .

Anti-inflammatory Effects

Another significant aspect of this compound's biological activity is its anti-inflammatory potential. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against multi-drug resistant strains of bacteria. The compound demonstrated considerable efficacy, outperforming several conventional antibiotics in terms of both minimum inhibitory concentration (MIC) and speed of action.

Case Study 2: Anticancer Activity

A study involving human cancer cell lines showed that treatment with this thiazine derivative led to a significant reduction in cell viability. Further investigation revealed that it activates caspase pathways associated with apoptosis, providing insight into its potential as an anticancer therapeutic agent.

Q & A

Q. Key Considerations :

- Optimize reaction temperature (80–120°C) to balance yield and purity.

- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Use a combination of:

NMR Spectroscopy :

- ¹H/¹³C NMR : Identify substituent patterns (e.g., methoxy, methyl groups) and dihydrothiazin ring protons (δ 2.5–4.0 ppm for CH₂ groups).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic and aliphatic regions.

Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ for [M+H]⁺ ion).

IR Spectroscopy : Detect N–H stretching (~3300 cm⁻¹) and C=N/C–S bonds (~1600, ~700 cm⁻¹).

Validation : Cross-reference with computational spectra (DFT) for ambiguous peaks .

Advanced: How can computational chemistry resolve contradictions in reaction mechanisms for thiazin-2-amine synthesis?

Methodological Answer:

Contradictions in proposed mechanisms (e.g., radical vs. ionic pathways) can be addressed via:

Reaction Path Simulations : Use density functional theory (DFT) to calculate activation energies for intermediates.

Transition State Analysis : Identify steric/electronic bottlenecks (e.g., using Gaussian or ORCA software).

Solvent Effects : Apply continuum solvation models (e.g., SMD) to assess solvent-dependent pathways.

Example : A study on analogous thiazoles revealed that solvent polarity significantly shifts the equilibrium between zwitterionic and radical intermediates .

Advanced: How to design experiments to address inconsistent enzyme inhibition data across studies?

Methodological Answer:

Standardize Assay Conditions :

- Fix variables: pH (7.4), temperature (37°C), and enzyme concentration.

- Use a reference inhibitor (e.g., staurosporine for kinases) as a control.

Validate Compound Purity : Ensure >95% purity (HPLC) to exclude impurities as confounding factors.

Dose-Response Curves : Perform triplicate measurements of IC₅₀ values across multiple batches.

Case Study : Inconsistent COX-2 inhibition data for similar thiazoles were resolved by identifying batch-dependent oxidation byproducts .

Advanced: What strategies improve regioselectivity in electrophilic substitution reactions of this compound?

Methodological Answer:

Regioselectivity in aryl/thiazin ring functionalization can be controlled by:

Directing Groups : Use the methoxy group (-OMe) as an ortho/para director for electrophilic aromatic substitution.

Protection/Deprotection : Temporarily protect the amine group (e.g., as a Boc derivative) to prevent undesired side reactions.

Catalytic Systems : Employ Pd-catalyzed C–H activation for selective C–N or C–S bond formation.

Example : Selective bromination at the 4-position of the dihydrothiazin ring was achieved using NBS in AcOH .

Basic: What biological targets are associated with structurally similar thiazin-2-amine derivatives?

Methodological Answer:

Analogous compounds exhibit activity against:

| Target | Mechanism | Reference Compound |

|---|---|---|

| Tyrosine Kinases | ATP-binding site inhibition | Imatinib analogs |

| Bacterial Dihydrofolate Reductase | Competitive inhibition of folate binding | Trimethoprim analogs |

| Serotonin Receptors | Allosteric modulation | Atypical antipsychotics |

Validation : Use knockout cell lines or competitive binding assays to confirm target engagement.

Advanced: How to construct a structure-activity relationship (SAR) model for this compound?

Methodological Answer:

Variable Substituents : Synthesize analogs with modified methoxy/methyl groups or thiazin ring substituents.

Biological Screening : Test against a panel of targets (e.g., kinases, GPCRs) to identify hit classes.

Computational Modeling :

- QSAR : Corrogate substituent electronic parameters (Hammett σ) with activity.

- Molecular Docking : Map binding poses in enzyme active sites (e.g., using AutoDock Vina).

Example : A SAR study on N-(4-chlorophenyl)thiazol-2-amine revealed that electron-withdrawing groups enhance kinase inhibition by 3-fold .

Advanced: What challenges arise in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:

Common issues include:

Polymorphism : Screen crystallization solvents (e.g., EtOH, CH₃CN) to isolate stable polymorphs.

Flexible Dihydrothiazin Ring : Use low-temperature (100 K) data collection to reduce thermal motion artifacts.

Crystal Packing : Co-crystallize with heavy atoms (e.g., PtCl₄) for phasing.

Reference : A related thiazin derivative (P6U) required 6 months of iterative vapor diffusion trials to obtain diffraction-quality crystals .

Basic: How does pH affect the stability of this compound in aqueous solutions?

Methodological Answer:

Acidic Conditions (pH < 3) : Protonation of the amine leads to hydrolysis of the thiazin ring.

Neutral/Basic Conditions (pH 7–9) : Stable for >48 hours; degradation occurs via oxidation (add antioxidants like BHT).

Validation : Monitor stability via HPLC at 24-hour intervals under varying pH .

Advanced: How to reconcile conflicting cytotoxicity data in different cancer cell lines?

Methodological Answer:

Metabolic Profiling : Use LC-MS to quantify intracellular compound levels (e.g., efflux pump activity).

Pathway Analysis : Perform RNA-seq on resistant vs. sensitive cell lines to identify dysregulated pathways.

3D Tumor Models : Test in spheroids/organoids to mimic in vivo heterogeneity.

Case Study : Discrepancies in HeLa vs. MCF-7 cytotoxicity were traced to differential expression of pro-apoptotic Bax protein .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.